molecular formula C24H27N3O3 B5168808 1-[(5-ethyl-2-furyl)methyl]-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide

1-[(5-ethyl-2-furyl)methyl]-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide

Cat. No. B5168808
M. Wt: 405.5 g/mol
InChI Key: RSXXTOHSWYNGAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(5-ethyl-2-furyl)methyl]-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide, also known as EFP, is a synthetic compound that has been extensively studied for its potential use in scientific research. EFP is a type of piperidinecarboxamide that has been shown to have a range of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 1-[(5-ethyl-2-furyl)methyl]-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide is not fully understood, but it is believed to act as an antagonist at the mu-opioid receptor. This receptor is involved in the modulation of pain and is the target of many pain medications. 1-[(5-ethyl-2-furyl)methyl]-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide has been shown to bind to this receptor with high affinity, which may explain its analgesic effects.
Biochemical and Physiological Effects
1-[(5-ethyl-2-furyl)methyl]-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide has been shown to have a range of biochemical and physiological effects. In addition to its analgesic effects, 1-[(5-ethyl-2-furyl)methyl]-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide has been shown to have anti-inflammatory effects, making it a potential candidate for the development of new anti-inflammatory medications. 1-[(5-ethyl-2-furyl)methyl]-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide has also been shown to have neuroprotective effects, which may make it a potential candidate for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[(5-ethyl-2-furyl)methyl]-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide in lab experiments is that it has been extensively studied and its mechanism of action is well understood. This makes it a useful tool for studying the mu-opioid receptor and its role in pain modulation. However, one limitation of using 1-[(5-ethyl-2-furyl)methyl]-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide is that it is a synthetic compound and may not accurately reflect the effects of naturally occurring compounds.

Future Directions

There are several future directions for the study of 1-[(5-ethyl-2-furyl)methyl]-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide. One area of interest is in the development of new pain medications based on the structure of 1-[(5-ethyl-2-furyl)methyl]-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide. Another area of interest is in the study of the mu-opioid receptor and its role in pain modulation. Additionally, 1-[(5-ethyl-2-furyl)methyl]-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide may have potential as a treatment for addiction and neurodegenerative diseases, which could be explored in future studies.

Synthesis Methods

1-[(5-ethyl-2-furyl)methyl]-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide can be synthesized through a multi-step process starting with the reaction of 5-ethyl-2-furfural with hydroxylamine hydrochloride to produce 5-ethyl-2-furancarboxylic acid hydrazide. This compound is then reacted with 6-phenoxy-3-pyridinylamine to produce the intermediate compound, which is further reacted with 4-piperidone hydrochloride to produce 1-[(5-ethyl-2-furyl)methyl]-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide.

Scientific Research Applications

1-[(5-ethyl-2-furyl)methyl]-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide has been studied for its potential use in a variety of scientific research applications. One area of interest is in the study of pain management. 1-[(5-ethyl-2-furyl)methyl]-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide has been shown to have analgesic effects in animal models of pain, making it a potential candidate for the development of new pain medications. 1-[(5-ethyl-2-furyl)methyl]-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide has also been studied for its potential use in the treatment of addiction, as it has been shown to reduce drug-seeking behavior in animal models.

properties

IUPAC Name

1-[(5-ethylfuran-2-yl)methyl]-N-(6-phenoxypyridin-3-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O3/c1-2-20-9-10-22(29-20)17-27-14-12-18(13-15-27)24(28)26-19-8-11-23(25-16-19)30-21-6-4-3-5-7-21/h3-11,16,18H,2,12-15,17H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSXXTOHSWYNGAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(O1)CN2CCC(CC2)C(=O)NC3=CN=C(C=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.